

ATTO 610 Fluorescent Dye: A Technical Guide to Water Solubility

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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148

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This in-depth technical guide provides a comprehensive overview of the water solubility of the **ATTO 610** fluorescent dye. While a precise quantitative value for water solubility is not publicly specified by the manufacturer, this document consolidates available information from technical data sheets and outlines experimental protocols for its practical application in aqueous environments.

Core Properties and Solubility Profile

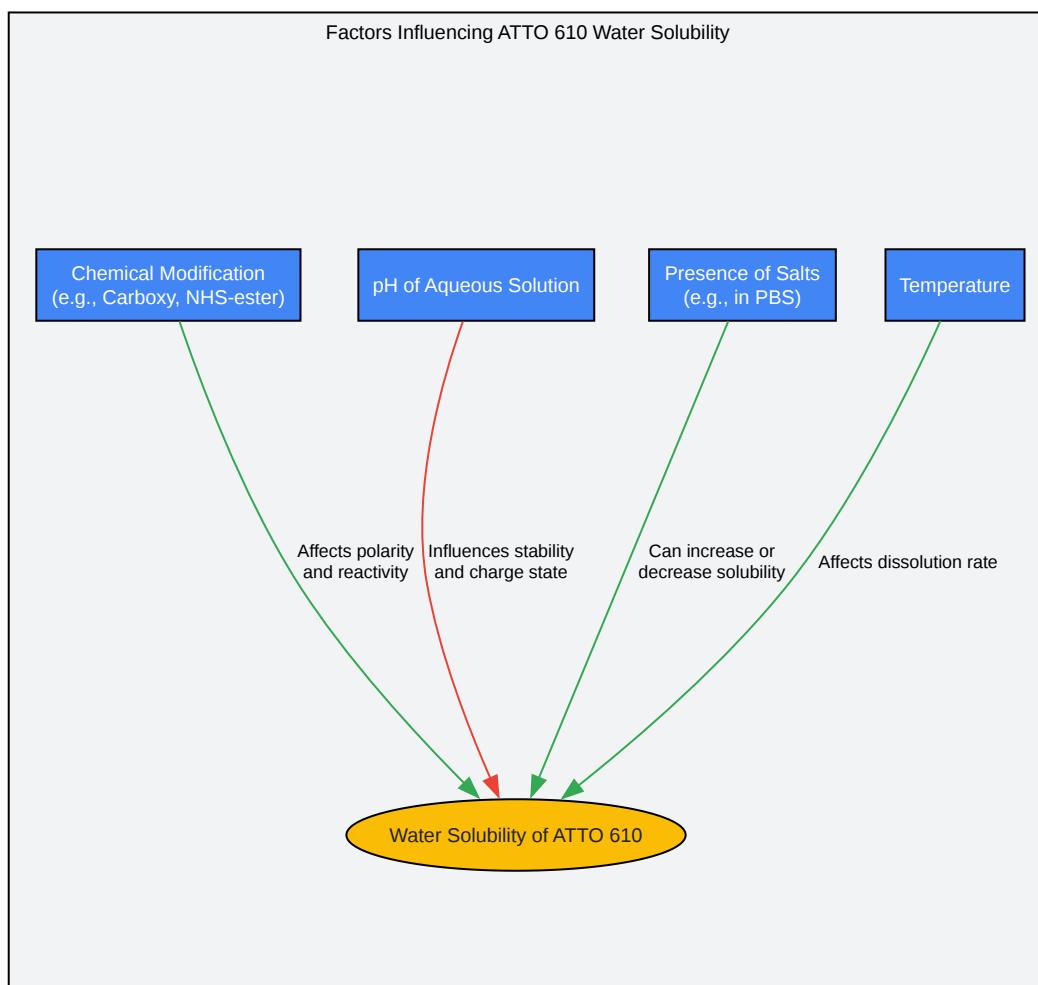
ATTO 610 is a fluorescent label belonging to a new generation of dyes developed by ATTO-TEC. It is designed for life science applications, including the labeling of DNA, RNA, and proteins.^{[1][2]} Key characteristics of **ATTO 610** include strong absorption, high fluorescence quantum yield, and high photostability.^{[1][2]}

Product information consistently describes **ATTO 610** as having "good water solubility" or being "moderately hydrophilic".^[2] The optical data for the carboxy derivative of **ATTO 610** are measured in an aqueous solution (PBS, pH 7.4), which indicates sufficient solubility for spectroscopic analysis in buffered solutions.^[2]

While readily soluble in polar organic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile, caution is advised when using reactive derivatives like NHS-esters and maleimides.^[1] These derivatives are susceptible to hydrolysis and should be dissolved in anhydrous solvents immediately before conjugation to biomolecules.^[1]

Factors Influencing Aqueous Solubility

The solubility of **ATTO 610** in aqueous solutions is influenced by several factors, including its chemical modification, the pH of the solution, and the presence of salts. The dye is noted to be pH sensitive; it is stable up to a pH of 8.5 but will slowly degrade at higher pH levels.[1]



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Caption: Factors influencing the water solubility of **ATTO 610**.

Quantitative Data Summary

While a specific maximum solubility value in mg/mL is not provided in the available literature, the properties of the common derivatives of **ATTO 610** are summarized below. This information is crucial for preparing stock solutions and for use in labeling reactions.

Modification	Molecular Weight (g/mol)	Cationic Mass (M+, g/mol)	Recommended Solvent for Stock
Carboxy (free acid)	491	391	Polar solvents (e.g., DMSO, DMF)
NHS-ester	588	488	Anhydrous DMSO or DMF
Maleimide	613	513	Anhydrous DMSO or DMF
Biotin	801	701	Polar solvents (e.g., DMSO, DMF)

Data sourced from ATTO-TEC product information sheets.[\[1\]](#)

Experimental Protocols

Protocol for Preparation of an Aqueous **ATTO 610** Solution

This protocol describes a general procedure for preparing a working solution of **ATTO 610** carboxy derivative in an aqueous buffer, suitable for spectroscopic measurements and other non-conjugation applications.

Materials:

- **ATTO 610**, carboxy derivative
- High-purity dimethylsulfoxide (DMSO)

- Phosphate-buffered saline (PBS), pH 7.4
- Vortex mixer
- Spectrophotometer

Procedure:

- Equilibration: Allow the vial of **ATTO 610** powder to equilibrate to room temperature before opening to prevent moisture condensation.
- Stock Solution Preparation: Prepare a concentrated stock solution of **ATTO 610** by dissolving the dye in a small amount of high-purity DMSO. For example, dissolve 1 mg of the dye in 100 μ L of DMSO to obtain a 10 mg/mL stock solution.
- Dilution in Aqueous Buffer: From the DMSO stock solution, prepare a working solution in the desired aqueous buffer (e.g., PBS, pH 7.4). For example, add 10 μ L of the 10 mg/mL stock solution to 990 μ L of PBS to obtain a 100 μ g/mL working solution.
- Mixing: Vortex the solution thoroughly to ensure complete dissolution.
- Concentration Measurement: Measure the absorbance of the aqueous solution at the dye's maximum absorption wavelength (~615 nm) using a spectrophotometer. Calculate the precise concentration using the Beer-Lambert law ($A = \epsilon cl$), where ϵ is the molar extinction coefficient ($1.5 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$).[\[1\]](#)



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Caption: General workflow for preparing and using **ATTO 610** in aqueous solutions.

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References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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